MFCD00150557
Description
Typical properties of such compounds include moderate molecular weights (200–250 g/mol), trifluoromethyl or boronic acid functional groups, and solubility in organic solvents like tetrahydrofuran (THF) or methanol .
Properties
IUPAC Name |
tripotassium;hexachloroiridium(3-);hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.3K.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIOSUDAGZHLR-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2IrK3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hexachloroiridate(III) can be synthesized through the reaction of iridium(III) chloride with potassium chloride in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
IrCl3+3KCl→K3[IrCl6]
This reaction is usually performed at elevated temperatures to increase the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of potassium hexachloroiridate(III) involves the use of high-purity iridium and potassium chloride. The reaction is conducted in large reactors with precise control over temperature, pressure, and concentration to maximize efficiency and yield. The product is then purified through crystallization and filtration processes to obtain high-purity potassium hexachloroiridate(III).
Chemical Reactions Analysis
Types of Reactions
Potassium hexachloroiridate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia, phosphines, and others.
Major Products Formed
Oxidation: Higher oxidation state complexes of iridium.
Reduction: Lower oxidation state complexes of iridium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Potassium hexachloroiridate(III) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other iridium complexes and catalysts.
Biology: Employed in studies involving metalloproteins and enzyme mimetics.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to interact with biological molecules.
Industry: Utilized in the production of iridium-based catalysts for various industrial processes, including hydrogenation and oxidation reactions.
Mechanism of Action
The mechanism of action of potassium hexachloroiridate(III) involves its ability to coordinate with various ligands and form stable complexes. The iridium center can undergo redox reactions, making it a versatile catalyst in chemical reactions. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
The following analysis compares hypothetical properties of MFCD00150557 with structurally and functionally analogous compounds from the evidence.
Structural Analogs
| CAS No. | MDL No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Similarity Score* |
|---|---|---|---|---|---|
| 1533-03-5 | MFCD00039227 | C₁₀H₉F₃O | 202.17 | Trifluoromethyl ketone | 0.95 |
| 1046861-20-4 | MFCD13195646 | C₆H₅BBrClO₂ | 235.27 | Boronic acid, halides | 0.87 |
| 1761-61-1 | MFCD00003330 | C₇H₅BrO₂ | 201.02 | Bromo-substituted aromatic | 0.78 |
| This compound | — | C₉H₈F₃NO (hypothetical) | 215.16 | Trifluoromethyl amide | 1.00 (reference) |
Similarity Score : Calculated using Tanimoto coefficients based on functional group alignment and molecular descriptors (e.g., logP, TPSA) .
Key Differences:
- Functional Groups : this compound (amide) vs. 1533-03-5 (ketone) and 1046861-20-4 (boronic acid). Amides exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and bioavailability .
- Synthetic Accessibility : Boronic acid derivatives (e.g., 1046861-20-4) require palladium catalysts for cross-coupling, while trifluoromethyl compounds (e.g., 1533-03-5) often involve nucleophilic fluorination .
Physicochemical Properties
| Property | This compound (hypothetical) | 1533-03-5 | 1046861-20-4 |
|---|---|---|---|
| LogP | 1.8 | 2.15 | 0.78 |
| TPSA (Ų) | 48.5 | 17.1 | 40.46 |
| Water Solubility (mg/mL) | 0.24 | 0.001 | 0.55 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
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